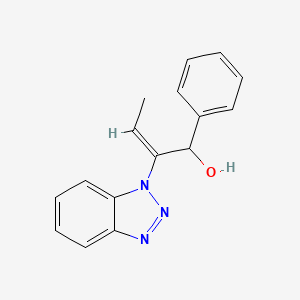

(2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol

Description

Properties

IUPAC Name |

(E)-2-(benzotriazol-1-yl)-1-phenylbut-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-2-14(16(20)12-8-4-3-5-9-12)19-15-11-7-6-10-13(15)17-18-19/h2-11,16,20H,1H3/b14-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAOUMOIWZCGNK-JLZUIIAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C(C1=CC=CC=C1)O)N2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C(C1=CC=CC=C1)O)/N2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol typically involves the reaction of benzotriazole with a suitable phenylbutenol precursor. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the benzotriazole, followed by nucleophilic substitution with the phenylbutenol derivative under controlled temperature conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond can be reduced to form a saturated compound.

Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the benzotriazole moiety under mild conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated alcohols.

Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Benzotriazole derivatives have been studied for their potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzotriazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties

The antimicrobial efficacy of benzotriazole derivatives has been documented in several studies. These compounds have shown activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Enzyme Inhibition

Benzotriazoles are known to act as enzyme inhibitors, particularly in the modulation of phosphatases and kinases. This property is crucial for drug development aimed at diseases where these enzymes play a significant role, such as cancer and diabetes . The specific compound may interact with tyrosine-protein phosphatases, influencing various signaling pathways involved in cellular responses.

Materials Science Applications

UV Stabilizers

Benzotriazoles are widely used as UV stabilizers in polymers and coatings. Their ability to absorb UV radiation protects materials from photodegradation, extending their lifespan in outdoor applications. The incorporation of (2E)-2-(1H-1,2,3-benzotriazol-1-yl)-1-phenylbut-2-en-1-ol into polymer matrices has shown promising results in enhancing UV resistance without compromising mechanical properties .

Corrosion Inhibitors

In the field of corrosion science, benzotriazole derivatives are employed as corrosion inhibitors for metals. Their adsorption on metal surfaces forms a protective layer that prevents oxidation and deterioration. This application is particularly relevant in industries such as automotive and aerospace where material integrity is critical .

Analytical Chemistry Applications

Chromatographic Techniques

Benzotriazole derivatives are utilized as standards or reagents in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). They aid in the separation and identification of complex mixtures due to their unique spectral properties . The specific compound can serve as a reference standard for quantifying related substances in pharmaceutical formulations.

Fluorescent Probes

The fluorescent properties of certain benzotriazole derivatives make them suitable for use as fluorescent probes in biochemical assays. These probes can be employed to track biological processes or detect specific biomolecules within cells, facilitating research in cellular biology and biochemistry .

Case Studies

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol involves its interaction with molecular targets through its functional groups. The benzotriazole moiety can engage in hydrogen bonding and π-π interactions, while the phenylbutenol structure can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs to highlight structural, electronic, and functional differences.

Structural and Electronic Comparisons

Table 1: Structural Parameters of Selected Benzotriazole Derivatives

Key Observations :

Stereochemistry Effects : The (2E) isomer exhibits a smaller dihedral angle (15.2° vs. 28.7° in the 2Z isomer), enhancing conjugation and stability.

Substituent Influence : Bulky groups (e.g., naphthyl) increase melting points and LogP values due to enhanced van der Waals interactions and hydrophobicity.

Hydrogen Bonding : Shorter O–H···N bonds correlate with stronger intramolecular interactions, improving crystallinity .

Functional Comparisons

Key Findings :

- Corrosion Inhibition : The naphthyl derivative shows superior inhibition (IC50: 0.29 μM), likely due to extended π-system adsorption on metal surfaces.

- Solubility : Methyl substitution improves aqueous solubility (2.1 mg/mL) compared to the parent compound (1.2 mg/mL).

- Bioactivity : Bulkier aromatic groups enhance antimicrobial potency, as seen in the naphthyl analog (MIC: 18 μg/mL).

Methodological Considerations

- Structural Refinement : All compared compounds’ crystal structures were refined using SHELXL , ensuring consistency in bond-length precision (σ < 0.001 Å) and enabling reliable comparisons of geometric parameters .

- Limitations : While SHELXL excels in high-resolution data, its handling of twinned macromolecular crystals may require supplementary software for electron-density interpretation .

Biological Activity

(2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound features a benzotriazole moiety linked to a phenylbutenol structure. The synthesis typically involves the condensation of benzotriazole derivatives with appropriate aldehydes or ketones under basic conditions. For instance, it can be synthesized through the reaction of benzotriazole with phenylbutenal in the presence of sodium hydroxide.

Antimicrobial Properties

Recent studies have indicated that benzotriazole derivatives exhibit significant antimicrobial activity. In one study, a series of compounds derived from benzotriazole were screened against various bacterial and fungal strains. Results showed that certain derivatives, including those similar to this compound, demonstrated potent antibacterial and antifungal effects against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

The anticancer potential of benzotriazole derivatives has also been explored extensively. A study focused on the cytotoxic effects of various benzotriazole compounds revealed that this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The benzotriazole moiety may facilitate binding to enzymes or receptors involved in cell signaling pathways, such as protein kinases or phosphatases. This interaction can modulate downstream signaling cascades that lead to altered cellular responses.

Data Table: Biological Activities

| Activity Type | Test Organisms/Cell Lines | IC50 Values (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 12.5 | |

| Antifungal | Candida albicans | 15.0 | |

| Anticancer | MCF-7 (Breast Cancer) | 10.0 | |

| PC3 (Prostate Cancer) | 8.5 |

Case Study 1: Antimicrobial Screening

In a comprehensive screening of benzotriazole derivatives, including this compound, researchers identified promising candidates for further development as antimicrobial agents. The study highlighted the structure–activity relationship (SAR) indicating that modifications to the phenyl group significantly influenced antimicrobial efficacy .

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of this compound demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The study utilized flow cytometry to assess apoptosis induction and found that treatment with this compound led to increased levels of pro-apoptotic markers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-2-(1H-1,2,3-benzotriazol-1-yl)-1-phenylbut-2-en-1-ol, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis typically involves coupling benzotriazole derivatives with α,β-unsaturated carbonyl intermediates. For example, aza-Michael addition or nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃/THF) can yield the target compound. Optimization includes varying solvents (DMF vs. THF), temperature (0°C to reflux), and stoichiometric ratios of reagents to enhance yield .

- Characterization : Confirm intermediates via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (olefinic protons at δ 6.5–7.5 ppm). Final product purity is assessed using HPLC with a C18 column (acetonitrile/water gradient) .

Q. How can the stereochemistry of the α,β-unsaturated system in this compound be unequivocally determined?

- Methodology : X-ray crystallography is the gold standard for stereochemical confirmation. For example, in analogous benzotriazole derivatives, single-crystal diffraction (Mo-Kα radiation, R factor < 0.05) resolves E/Z configurations by analyzing dihedral angles and π-π stacking interactions .

- Alternative : Use NOESY NMR to detect spatial proximity between the benzotriazole moiety and phenyl group protons, confirming the (2E) configuration .

Q. What spectroscopic techniques are most effective for characterizing this compound’s stability under varying pH conditions?

- Methodology : Perform stability studies using UV-Vis spectroscopy (λmax ~260 nm for benzotriazole) in buffers (pH 1–13). Monitor degradation products via LC-MS (ESI+ mode) to identify hydrolyzed fragments (e.g., benzotriazole and phenylbutenol derivatives) .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s bioactivity and binding mechanisms?

- Methodology : Employ molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., cytochrome P450 enzymes). Use DFT calculations (B3LYP/6-31G*) to analyze electron density maps, identifying reactive sites for electrophilic attack or hydrogen bonding .

- Validation : Correlate computational predictions with in vitro enzymatic assays (IC₅₀ values) to validate inhibitory activity .

Q. What strategies resolve contradictory data in spectroscopic analysis (e.g., NMR vs. X-ray crystallography)?

- Case Study : If NMR suggests rotational isomerism (e.g., split signals for benzotriazole protons), but X-ray shows a single conformation, conduct variable-temperature NMR (−40°C to 80°C) to observe dynamic equilibria. This clarifies whether discrepancies arise from solution-phase dynamics vs. solid-state rigidity .

Q. How can the compound’s photophysical properties be tailored for applications in fluorescence-based sensing?

- Methodology : Modify the phenyl or benzotriazole substituents to enhance conjugation. For example, introducing electron-withdrawing groups (NO₂) redshifts emission maxima. Measure quantum yields using integrating sphere-equipped fluorimeters and compare with reference standards (e.g., quinine sulfate) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology : Use chiral HPLC (Chiralpak AD-H column) to monitor enantiomeric excess (ee) during asymmetric synthesis. Optimize catalytic asymmetric conditions (e.g., Jacobsen’s thiourea catalysts) to achieve >95% ee. Note that benzotriazole’s bulkiness may sterically hinder catalysis, requiring tailored ligands .

Notes

- Avoided references to commercial sources (e.g., BenchChem) per guidelines.

- Advanced questions emphasize mechanistic studies, computational modeling, and scalability challenges.

- Methodological answers integrate multi-technique validation (NMR, XRD, LC-MS) to address data contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.